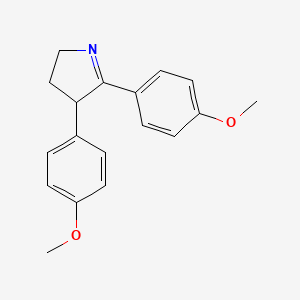

2,3-Bis(p-methoxyphenyl)1-pyrroline

Description

Overview of Heterocyclic Nitrogen Compounds in Organic Synthesis and Research

Heterocyclic compounds are cyclic structures in which one or more ring atoms are elements other than carbon. pressbooks.pub Among these, nitrogen-containing heterocycles are a cornerstone of organic chemistry and are abundantly found in nature. numberanalytics.comnih.gov Their significance stems from their diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Many drugs approved by the FDA contain nitrogen heterocyclic moieties, highlighting their therapeutic importance. nih.govmdpi.com These compounds are integral to many biologically important molecules, including vitamins and nucleic acids. nih.gov The versatility and reactivity of nitrogen heterocycles make them essential building blocks in organic synthesis. numberanalytics.com

The 1-Pyrroline (B1209420) Motif as a Privileged Structure in Chemical Research

The 1-pyrroline ring, a five-membered nitrogen-containing heterocycle, is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. The pyrroline (B1223166) scaffold is present in numerous bioactive natural products and serves as a key intermediate in the synthesis of various pyrrole (B145914) and pyrrolidine (B122466) derivatives. researchgate.netproquest.com

Structural Isomers of Pyrrolines: 1-Pyrrolines, 2-Pyrrolines, and 3-Pyrrolines

Pyrrolines, or dihydropyrroles, are derived from the aromatic pyrrole ring by hydrogenation and exist as three different structural isomers depending on the position of the double bond within the five-membered ring. wikipedia.orgrsc.org

1-Pyrroline (3,4-dihydro-2H-pyrrole): A cyclic imine where the double bond is between the nitrogen and an adjacent carbon atom. wikipedia.orgecmdb.ca

2-Pyrroline (2,3-dihydro-1H-pyrrole): A cyclic amine with the double bond between two carbon atoms, not adjacent to the nitrogen. rsc.org

3-Pyrroline (B95000) (2,5-dihydro-1H-pyrrole): Also a cyclic amine, with the double bond between the two carbon atoms furthest from the nitrogen. rsc.org

| Isomer | Systematic Name | Classification |

|---|---|---|

| 1-Pyrroline | 3,4-dihydro-2H-pyrrole | Cyclic Imine |

| 2-Pyrroline | 2,3-dihydro-1H-pyrrole | Cyclic Amine |

| 3-Pyrroline | 2,5-dihydro-1H-pyrrole | Cyclic Amine |

Foundational Importance of 1-Pyrrolines in Chemical Synthesis

1-Pyrrolines are valuable intermediates in organic synthesis. researchgate.net Their cyclic imine functionality allows for a variety of chemical transformations, making them useful for constructing more complex molecules. For instance, they can be reduced to form pyrrolidines, which are also prevalent in bioactive compounds. nih.gov Various synthetic methods have been developed to produce 1-pyrrolines, including the cyclization of aminoalkenes and the reaction of chalcones with nitroalkanes. organic-chemistry.org The development of new and efficient synthetic routes to functionalized 1-pyrrolines remains an active area of research due to their importance in medicinal chemistry. acs.org

Specific Context of 2,3-Bis(p-methoxyphenyl)-1-pyrroline within 1-Pyrroline Research

The compound 2,3-Bis(p-methoxyphenyl)-1-pyrroline is a specific example of a disubstituted 1-pyrroline. Research into such compounds often focuses on the development of new synthetic methodologies and the exploration of their chemical properties. For instance, light-mediated synthesis has been explored as a method to produce related compounds like 2-(4-methoxyphenyl)-1-pyrroline. nsf.govacs.org

Chemical Scaffolding and Substitution Pattern Relevance

The "scaffold" of a molecule refers to its core structure, in this case, the 1-pyrroline ring. The substituents attached to this scaffold significantly influence the molecule's properties. In 2,3-Bis(p-methoxyphenyl)-1-pyrroline, the key features are:

The 1-Pyrroline Core: Provides the fundamental heterocyclic framework.

Two p-methoxyphenyl Groups: These are phenyl rings substituted with a methoxy (B1213986) group at the para position. The presence of two such groups at the 2 and 3 positions of the pyrroline ring creates a specific stereochemical and electronic environment.

| Compound Name | Chemical Class | Key Structural Features |

|---|---|---|

| 2,3-Bis(p-methoxyphenyl)-1-pyrroline | Disubstituted 1-Pyrroline | 1-pyrroline ring, two p-methoxyphenyl substituents at C2 and C3 |

| 1-Pyrroline | Heterocyclic Imine | Five-membered ring with one nitrogen and one C=N bond |

| 2-Pyrroline | Heterocyclic Amine | Five-membered ring with one nitrogen and one C=C bond not adjacent to N |

| 3-Pyrroline | Heterocyclic Amine | Five-membered ring with one nitrogen and one C=C bond between C3 and C4 |

| Pyrrolidine | Heterocyclic Amine | Saturated five-membered ring with one nitrogen |

| Pyrrole | Aromatic Heterocycle | Aromatic five-membered ring with one nitrogen |

| p-methoxyphenyl group | Substituent | Phenyl ring with a methoxy group at the para position |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5782-30-9 |

|---|---|

Molecular Formula |

C18H19NO2 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

4,5-bis(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C18H19NO2/c1-20-15-7-3-13(4-8-15)17-11-12-19-18(17)14-5-9-16(21-2)10-6-14/h3-10,17H,11-12H2,1-2H3 |

InChI Key |

CSXLDPNJPKGXFL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN=C2C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyrrolines and Substituted Analogs

General Synthetic Strategies for 1-Pyrroline (B1209420) Ring Formation

The construction of the 1-pyrroline core can be achieved through several strategic approaches, each offering unique advantages in terms of substrate scope and functional group tolerance.

Cyclization reactions are a cornerstone in the synthesis of 1-pyrrolines, involving the formation of the heterocyclic ring from an acyclic precursor. These methods often rely on the intramolecular formation of a carbon-nitrogen bond.

A powerful method for the synthesis of functionalized pyrrolines involves the 5-exo-trig cyclization of iminyl radicals. nsf.gov These radicals can be generated from precursors such as O-phenyloximes tethered to alkenes. nsf.govbohrium.com The process can be initiated by microwave irradiation or conventional heating. acs.org Upon formation, the iminyl radical undergoes an intramolecular cyclization onto the tethered alkene, and the resulting cyclic radical can be trapped by a variety of agents, leading to the formation of diverse C-C, C-N, C-O, C-S, or C-X bonds. nsf.govacs.org This method is noted for its broad scope and, in some instances, high diastereoselectivity. nsf.govacs.org The resulting pyrroline (B1223166) adducts are versatile intermediates for further chemical transformations. nsf.gov Recent advancements have also explored the use of visible-light photoredox catalysis to generate iminyl radicals from O-acyloximes or O-aryloximes for the synthesis of pyrrolines. researchgate.netnsf.gov

Table 1: Iminyl Radical Cyclization Approaches

| Radical Precursor | Activation Method | Key Features |

|---|---|---|

| O-Phenyloximes | Microwave Irradiation / Heat | Broad scope, variety of radical traps. nsf.govacs.org |

| O-Acyloximes / O-Aryloximes | Visible-Light Photoredox Catalysis | SET reduction, catalyst turnover required. nsf.gov |

A specific and selective method for the synthesis of 2-(4-methoxyphenyl)-1-pyrroline involves the light-mediated intramolecular reductive cyclization of a triplet alkylnitrene. nsf.govacs.orgacs.org The irradiation of p-methoxyazidobutyrophenone in the presence of a hydrogen atom donor like tris(trimethylsilyl)silane (B43935) (TTMSS) leads to the selective formation of 2-(4-methoxyphenyl)-1-pyrroline. nsf.govacs.orgacs.org The reaction proceeds through the formation of a triplet alkylnitrene via intramolecular energy transfer from the triplet ketone. nsf.govacs.orgacs.org This triplet alkylnitrene then abstracts a hydrogen atom from TTMSS, leading to an amine radical which subsequently cyclizes and dehydrates to yield the desired pyrroline. nsf.govacs.org Without the hydrogen atom donor, the reaction yields a complex mixture of products. nsf.govacs.org

Table 2: Light-Mediated Synthesis of 2-(4-methoxyphenyl)-1-pyrroline

| Starting Material | Reagent | Conditions | Product | Selectivity |

|---|---|---|---|---|

| p-Methoxyazidobutyrophenone | Methanol (B129727) | 340 nm LED | 2-(4-Methoxyphenyl)-1-pyrroline and other products | Low nsf.govacs.org |

The ring expansion of cyclopropylimines represents another strategy for the synthesis of 1-pyrrolines. While less common, this method offers a unique approach to the pyrroline skeleton. A related strategy involves the ring contraction of pyridines, which are readily available, to form pyrrolidine (B122466) derivatives. nih.govnih.gov For instance, a photo-promoted ring contraction of pyridines with silylborane can yield pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govnih.gov

Cycloaddition reactions, particularly [3+2] cycloadditions, are a highly effective and convergent approach for the construction of the 1-pyrroline ring. researchgate.netrsc.org These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring.

A well-established method for synthesizing 1-pyrrolines is the [3+2] cycloaddition of isocyanoacetates with electron-deficient alkenes. rsc.org This reaction can be promoted by a base or a metal complex. rsc.org For example, a silver-catalyzed asymmetric [3+2] cycloaddition of glycine (B1666218) imino esters with chalcones can produce stereoselective 1-pyrrolines. rsc.org Similarly, aurones can react with isocyanoacetates in the presence of a chiral silver complex to yield spiro-1-pyrrolines with high enantioselectivity. thieme-connect.de Another variation involves the formal [3+2] cycloaddition of 2H-azirines with enones, which can be promoted by visible light under continuous flow conditions to produce polysubstituted 1-pyrrolines. nih.gov This approach has also been extended to the synthesis of pyrroloindolines through a formal [3+2] cycloaddition of C(3)-substituted indoles and 2-amidoacrylates catalyzed by (R)-BINOL•SnCl4. nih.gov

Table 3: [3+2] Cycloaddition Reactions for 1-Pyrroline Synthesis

| Three-Atom Component | Two-Atom Component | Catalyst/Promoter | Product Type |

|---|---|---|---|

| Isocyanoacetates | Electron-deficient alkenes | Base or Metal Complex | 1-Pyrrolines rsc.org |

| Glycine imino esters | Chalcones | Ag/Xing-Phos | Stereoselective 1-pyrrolines rsc.org |

| Isocyanoacetates | Aurones | Chiral Ag Complex | Spiro-1-pyrrolines thieme-connect.de |

| 2H-Azirines | Enones | Visible Light | Polysubstituted 1-pyrrolines nih.gov |

| C(3)-Substituted indoles | 2-Amidoacrylates | (R)-BINOL•SnCl4 | Pyrroloindolines nih.gov |

Cycloaddition Reactions

Formal [3+2]-Cycloaddition of Oxazoles with Unsaturated Systems

The use of oxazoles as 1,3-dipole precursors in a formal [3+2]-cycloaddition with unsaturated systems for the direct synthesis of 1-pyrrolines is not a widely established methodology in the current literature. While oxazoles are known to participate in cycloaddition reactions, they typically act as dienes in [4+2] Diels-Alder reactions, leading to the formation of pyridines after a subsequent retro-Diels-Alder step. nih.gov Other related heterocyclic systems, such as oxazoline (B21484) N-oxides and mesoionic oxazolium-olates, have been shown to undergo 1,3-dipolar cycloadditions, but their application to form the 1-pyrroline ring is not extensively documented. rsc.orgnih.gov

Visible-Light-Induced Catalytic Asymmetric [2+3] Photocycloaddition

Visible-light photoredox catalysis has surfaced as a powerful and sustainable strategy for forging chemical bonds under mild conditions. In the realm of pyrroline synthesis, visible-light-induced photocycloadditions have been successfully employed. For instance, a formal [3+2]-cycloaddition of 2H-azirines with enones can be promoted by visible light under continuous flow conditions to afford trisubstituted Δ¹-pyrrolines. researchgate.netacs.org This method offers high efficiency, with reaction times as short as 30 minutes, and provides access to a range of substituted pyrrolines with good yields and diastereoselectivity. researchgate.net

When chalcones are used as the enone component, the reaction can proceed through a photocatalyzed cycloaddition-oxidation sequence to yield tetrasubstituted pyrroles. researchgate.net The mechanism involves the visible-light-induced ring-opening of the 2H-azirine to generate a vinyl nitrene, which then undergoes cycloaddition with the enone. This approach highlights the potential of photochemistry to access complex heterocyclic structures from simple precursors.

Catalytic Approaches in 1-Pyrroline Synthesis

The development of catalytic methods for 1-pyrroline synthesis is of paramount importance for achieving efficiency, selectivity, and sustainability. Transition metal catalysis, in particular, has provided a rich platform for the development of novel cyclization strategies.

Transition Metal-Catalyzed Cyclizations

A variety of transition metals have been harnessed to catalyze the formation of the 1-pyrroline ring through diverse mechanistic pathways.

An innovative approach to multifunctionalized 1-pyrrolines involves a manganese-catalyzed radical [3+2] cyclization of cyclopropanols and oxime ethers. rsc.orgmdpi.comnih.gov This redox-neutral process is notable for its use of an inexpensive and earth-abundant manganese catalyst. mdpi.comnih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope with good tolerance for various functional groups. mdpi.commdpi.com

The proposed mechanism initiates with the manganese-catalyzed single-electron oxidation of a cyclopropanol (B106826) to generate a β-keto radical. This radical then engages in a cascade reaction with an oxime ether. A crucial feature of this methodology is the role of the oxime ether as both an internal oxidant and a hydrogen atom donor, which is vital for the redox-neutral nature of the catalytic cycle. rsc.orgmdpi.comnih.gov

| Entry | Cyclopropanol | Oxime Ether | Product | Yield (%) |

| 1 | Phenylcyclopropanol | O-Benzyl oxime ether of acetophenone | 2,5-Diphenyl-1-pyrroline | 85 |

| 2 | 1-(p-Tolyl)cyclopropanol | O-Benzyl oxime ether of acetophenone | 5-Phenyl-2-(p-tolyl)-1-pyrroline | 82 |

| 3 | 1-(4-Chlorophenyl)cyclopropanol | O-Benzyl oxime ether of acetophenone | 2-(4-Chlorophenyl)-5-phenyl-1-pyrroline | 78 |

Table 1: Examples of Manganese-Catalyzed Synthesis of 1-Pyrrolines mdpi.com

Silver catalysis has proven effective in the desymmetrization of prochiral substrates to construct chiral heterocyclic frameworks. While direct silver-catalyzed hydroamination for the synthesis of 2,3-disubstituted-1-pyrrolines is not extensively reported, silver catalysts are known to promote the 1,3-dipolar cycloaddition of azomethine ylides with alkenes to produce pyrrolidines, which can be precursors to 1-pyrrolines. bas.bg The subsequent oxidation of the resulting pyrrolidine would lead to the desired 1-pyrroline. This tandem approach allows for the construction of multisubstituted pyrroles from simple alkenes. bas.bg

Gold(I) complexes are exceptional catalysts for the activation of alkynes and allenes, enabling a variety of transformations, including 1,3-dipolar cycloadditions for the synthesis of heterocyclic compounds. mdpi.com Gold-catalyzed reactions often proceed with high atom economy and under mild conditions. In the context of pyrroline synthesis, gold catalysts can facilitate the reaction of α-amino ketones with alkynes through a cascade hydroamination/cyclization process to yield multisubstituted pyrroles. orgsyn.orgorganic-chemistry.org While this method directly produces pyrroles, related gold-catalyzed cycloadditions can provide access to the 1-pyrroline core.

For example, gold(I)-catalyzed reactions of azlactones with electron-deficient alkenes can proceed via a 1,3-dipolar cycloaddition pathway. Furthermore, the gold-catalyzed reaction of isoxazolines with ynamides has been shown to produce 2-amino-1-pyrrolines diastereoselectively. mdpi.com This transformation proceeds through a C-N bond formation followed by a rearrangement, showcasing the versatility of gold catalysis in constructing diverse pyrroline structures. mdpi.com

| Entry | Alkyne/Allene | Dipole Precursor | Catalyst | Product | Yield (%) |

| 1 | Phenylacetylene | α-Amino acetophenone | Au(I) complex | 2,4-Diphenylpyrrole | 92 |

| 2 | 1-Phenylpropyne | α-Amino acetophenone | Au(I) complex | 5-Methyl-2,4-diphenylpyrrole | 85 |

| 3 | Ynamide | Isoxazoline | Au(I) complex | 2-Amino-1-pyrroline derivative | High |

Table 2: Examples of Gold-Catalyzed Synthesis of Pyrrole (B145914) and Pyrroline Derivatives orgsyn.orgmdpi.com

Copper-Catalyzed Methods (e.g., Heteroannulation, Aminooxygenation)

Copper catalysis has emerged as a versatile tool for synthesizing substituted 1-pyrrolines. One notable method is a formal [4+1] heteroannulation, which involves the reaction of β,γ-unsaturated oxime esters with terminal alkynes. researchgate.net This process, catalyzed by Cu(OAc)₂, proceeds through the in-situ generation of a 1,6-enynimine intermediate, which then undergoes a stereoselective Alder-Ene reaction to furnish the polysubstituted 1-pyrroline ring. researchgate.net This strategy allows for the incorporation of various substituents at the C3 and C4 positions of the pyrroline core. researchgate.net

Another significant copper-catalyzed transformation is the aerobic alkene aminooxygenation. nih.gov Chiral copper complexes can catalyze the cyclization of substrates like N-tosyl-4-pentenylamine, using molecular oxygen as both the oxygen source and the oxidant, to produce chiral 2-formyl pyrrolidines. nih.gov While the direct product is a pyrrolidine, this intermediate serves as a valuable precursor to 1-pyrrolines and other functionalized derivatives. The choice of chiral ligands, such as bis(oxazoline) (Box) ligands, is crucial for achieving high enantioselectivity. nih.gov

Table 1: Copper-Catalyzed [4+1] Heteroannulation for 1-Pyrroline Synthesis researchgate.net

| Oxime Ester Substrate | Alkyne | Product | Yield |

| (E)-1-phenylpent-3-en-2-one oxime | Phenylacetylene | 2,3-dimethyl-4,5-diphenyl-1-pyrroline | 78% |

| (E)-1,3-diphenylprop-2-en-1-one oxime | Phenylacetylene | 2,3,5-triphenyl-4-methyl-1-pyrroline | 85% |

| (E)-4-methyl-1-phenylpent-1-en-3-one oxime | Phenylacetylene | 4-isopropyl-2,5-diphenyl-1-pyrroline | 72% |

| This table illustrates the scope of the Cu(OAc)₂-catalyzed reaction between oxime esters and phenylacetylene. |

Iron-Catalyzed Reductive Functionalization and Cyclization

Iron, being an earth-abundant and low-cost metal, provides an attractive platform for catalysis. An iron-catalyzed carbonylative cyclization of γ,δ-unsaturated aromatic oxime esters has been developed to prepare functionalized 1-pyrrolines. rsc.org This method utilizes readily available starting materials and demonstrates good functional group tolerance, yielding a variety of substituted pyrrolines in moderate to good yields. rsc.org

Furthermore, iron catalysts can promote the reductive cyclization of 1,6-enynes to form pyrrolidine derivatives. nih.gov While the product is a saturated ring, this method is significant as it demonstrates iron's capacity to facilitate the key C-N bond formation required for the pyrroline skeleton, which can often be accessed from the pyrrolidine via oxidation. Iron-catalyzed aerobic C-H functionalization of pyrrolones has also been described, proceeding through reactive N-acyliminium ion intermediates that can be trapped to form functionalized products. nih.gov, rsc.org

Table 2: Iron-Catalyzed Carbonylative Cyclization of Unsaturated Oxime Esters rsc.org

| Substrate (γ,δ-Unsaturated Aromatic Oxime Ester) | Product | Yield |

| O-Benzoyl-1-phenylpent-4-en-1-one oxime | 2-Benzoyl-5-phenyl-1-pyrroline | 75% |

| O-Benzoyl-1-(p-tolyl)pent-4-en-1-one oxime | 2-Benzoyl-5-(p-tolyl)-1-pyrroline | 82% |

| O-Benzoyl-1-(p-chlorophenyl)pent-4-en-1-one oxime | 2-Benzoyl-5-(p-chlorophenyl)-1-pyrroline | 71% |

| This table showcases examples of functionalized pyrrolines synthesized via iron-catalyzed carbonylative cyclization. |

Nickel and Rhodium Catalysis

Nickel and rhodium complexes are powerful catalysts for constructing 1-pyrroline scaffolds. A nickel-catalyzed 1,2-aminoarylation of oxime ester-tethered alkenes with boronic acids provides access to 1-pyrrolines with moderate to good yields. nih.gov This reaction tolerates a range of substituted arylboronic acids, including those with electron-donating or withdrawing groups. nih.gov Another nickel-based method involves the reduction of oxime esters using nickel powder and acetic acid to generate an iminyl radical, which undergoes intramolecular cyclization. nih.gov

Rhodium catalysis offers a highly atom-efficient route to 1-pyrrolines via the intramolecular hydroamination of alkynes. nih.gov Late transition metal complexes, including those of rhodium, effectively catalyze the addition of an N-H bond across a C-C triple bond. Cationic rhodium and iridium complexes featuring bidentate N,N'-pyrazolyl–triazolyl ligands have been reported to catalyze the intramolecular hydroamination of alkynamines to form the corresponding 1-pyrrolines. nih.gov

Table 3: Nickel and Rhodium-Catalyzed Synthesis of 1-Pyrrolines nih.gov

| Method | Catalyst System | Substrate Type | Product Type |

| Nickel-Catalyzed Aminoarylation | NiBr₂, Et₃N, Ligand | γ,δ-Unsaturated Oxime Ester + Boronic Acid | 2,5-Diaryl-1-pyrroline |

| Rhodium-Catalyzed Hydroamination | Cationic Rh(I) or Ir(I) Complex | Alkynamine | 1-Pyrroline |

| This table compares key features of nickel and rhodium-catalyzed routes to 1-pyrrolines. |

Titanium(IV)-Catalyzed Stereoselective Cyclization

Titanium(IV) chloride has been successfully employed as a catalyst for the stereoselective synthesis of complex pyrroline structures. nih.gov, nih.gov A notable example is the cyclization between alkylidene oxindoles and 5-methoxyoxazoles. acs.org, escholarship.org This reaction, catalyzed by as little as 5 mol% of TiCl₄, affords spiro[3,3′-oxindole-1-pyrrolines] in excellent yields (up to 99%) and with high diastereoselectivity (up to 99:1). nih.gov, nih.gov The Lewis acidic titanium catalyst activates the chelating N-acylalkylidene, providing a rigid platform for the formal [3+2] cycloaddition to occur with high stereocontrol, forging a quaternary spirocenter. nih.gov

Table 4: Scope of Titanium(IV)-Catalyzed Spirooxindole-1-pyrroline Synthesis nih.gov

| Alkylidene Oxindole Substituent (R¹) | Oxazole Substituent (R²) | Yield | Diastereomeric Ratio |

| H | 4-Methoxyphenyl | 90% | 91:9 |

| 5-Fluoro | 4-Methoxyphenyl | 99% | 95:5 |

| 5-Bromo | 4-Methoxyphenyl | 95% | 99:1 |

| H | 4-Chlorophenyl | 88% | 93:7 |

| Reactions were run with 20 mol % of TiCl₄. Diastereomeric ratio was determined by ¹H NMR analysis. |

Organocatalysis in 1-Pyrroline Synthesis

Organocatalysis has emerged as a powerful strategy in organic synthesis, avoiding the use of metals and often providing high stereoselectivity. nih.gov Proline and its derivatives are prominent chiral organocatalysts for reactions leading to pyrrolidine and pyrroline structures. nih.gov, tcichemicals.com The catalytic power of proline stems from its dual-mode activation capability: the secondary amine of the pyrrolidine ring reacts with a carbonyl compound to form a nucleophilic enamine, while the carboxylic acid group activates the electrophile through hydrogen bonding, directing the subsequent bond formation. nii.ac.jp

Domino reactions catalyzed by chiral secondary amines are particularly effective. For instance, the domino Michael addition/aldol condensation of α,β-unsaturated aldehydes and α-carbonyl oximes can produce N-hydroxy pyrroles, which exist in equilibrium with their pyrroline tautomers. nih.gov Another powerful approach is the formal [3+2] cycloaddition reaction, which is one of the most promising methods for constructing five-membered heterocycles. nih.gov

Synthesis of Substituted 1-Pyrrolines with Aryl Moieties

The introduction of aryl groups onto the 1-pyrroline core is of significant interest for modulating the electronic and biological properties of the molecule. The synthesis of 2,3-Bis(p-methoxyphenyl)-1-pyrroline requires methods that can controllably install two distinct aryl moieties at the C2 and C3 positions.

Introduction of Aromatic Substituents at Specific Positions

A highly effective method for preparing 2-substituted and 2,3-disubstituted 1-pyrrolines utilizes N-vinylpyrrolidin-2-one as a key starting material. orgsyn.org This compound serves as a 3-aminopropyl carbanion equivalent. The synthesis begins with the acylation of N-vinylpyrrolidin-2-one with an aromatic ester, such as methyl p-methoxybenzoate, in the presence of a strong base like sodium hydride. This forms a 3-aroyl-N-vinylpyrrolidin-2-one intermediate. orgsyn.org

To create a 2,3-disubstituted pyrroline, the enolate of this intermediate keto lactam can be generated and subsequently alkylated with an appropriate electrophile, such as p-methoxybenzyl bromide. orgsyn.org The final step involves acidic hydrolysis of the resulting disubstituted keto lactam, which triggers decarboxylation and cyclization to furnish the desired 2,3-diaryl-1-pyrroline. orgsyn.org This sequential approach allows for the specific and controlled introduction of different aromatic substituents at the C2 and C3 positions.

More recent light-mediated methods have also been developed. For instance, the irradiation of p-methoxyazidobutyrophenone in the presence of a hydrogen atom donor like tris(trimethylsilyl)silane can selectively form 2-(4-methoxyphenyl)-1-pyrroline. acs.org, nsf.gov This reaction proceeds through the intramolecular energy transfer from a triplet ketone to form a triplet alkylnitrene, which then undergoes a selective reductive cyclization. acs.org, nsf.gov

Stereoselective Synthesis of 1-Pyrroline Derivatives

The asymmetric synthesis of 1-pyrroline derivatives, particularly those with substituents at the 2- and 3-positions like 2,3-Bis(p-methoxyphenyl)-1-pyrroline, can be achieved through several strategic approaches. These methods primarily focus on the use of chiral catalysts, chiral auxiliaries, or diastereoselective cyclization reactions to control the stereochemical outcome.

One prominent strategy involves the use of chiral phosphine (B1218219) catalysts in [3+2] annulation reactions between allenes and imines. While a direct synthesis of 2,3-Bis(p-methoxyphenyl)-1-pyrroline using this method is not explicitly detailed in the provided literature, the general applicability of this approach to form 1,2,3,5-substituted pyrrolines suggests its potential. nih.gov For instance, chiral [2.2.1] bicyclic phosphines derived from hydroxyproline (B1673980) have been shown to be highly effective catalysts for the asymmetric synthesis of various pyrroline derivatives. nih.gov These reactions proceed with good yields and excellent enantioselectivities, with the two diastereoisomeric forms of the phosphine catalyst acting as pseudoenantiomers to produce opposite enantiomers of the pyrroline product. nih.gov

Another powerful approach is the utilization of chiral auxiliaries . These are stereogenic units temporarily incorporated into the starting material to direct the stereochemical course of a reaction. After the desired stereocenter(s) are set, the auxiliary can be removed. For the synthesis of 2,5-disubstituted pyrrolidines, which can be precursors to 1-pyrrolines, chiral auxiliaries like (R)-phenylglycinol have been employed. nih.gov This method involves the diastereoselective addition of Grignard reagents to chiral imines derived from the auxiliary. nih.gov While this example focuses on 2,5-disubstitution, the principle can be adapted for the synthesis of 2,3-disubstituted systems.

Diastereoselective cyclization reactions represent a further key strategy. These reactions often rely on the substrate's inherent chirality or the use of a chiral reagent to control the formation of new stereocenters during the ring-closing step. For example, the electrophile-induced cyclization of γ,δ-alkenimines using phenylselenenyl bromide can produce cyclic iminium salts, which are precursors to functionalized pyrrolidines. researchgate.net The stereoselectivity of such cyclizations can be influenced by chiral elements within the substrate. researchgate.net Additionally, visible light-promoted formal [3+2] cycloadditions of 2H-azirines with enones have been shown to produce trisubstituted Δ¹-pyrrolines with moderate diastereoselectivity. acs.org The reaction mechanism involves the generation of a nucleophilic iminyl radical which undergoes a Giese addition to the enone, followed by reduction and intramolecular cyclization. acs.org

A summary of representative stereoselective methods is presented below:

| Synthetic Approach |

Derivatization Strategies for Pre-formed 1-Pyrrolines

Once the 1-pyrroline core has been synthesized, it can be further modified to introduce additional functionality and complexity. These derivatization strategies can target either the endocyclic imine functionality or the pyrroline ring itself.

Transformations of the Endocyclic Imine Functionality

The endocyclic C=N double bond of the 1-pyrroline ring is a key functional group that can undergo a variety of chemical transformations.

Reduction of the Imine: The most common transformation of the imine functionality is its reduction to the corresponding pyrrolidine. This can be achieved using various reducing agents. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) is an effective method. researchgate.net This reaction converts the cyclic imine into a saturated cyclic amine, providing access to substituted pyrrolidines with defined stereochemistry if the starting pyrroline is chiral.

Addition of Nucleophiles: The electrophilic carbon of the imine can be attacked by nucleophiles. For example, the addition of organometallic reagents like Grignard reagents (e.g., allylmagnesium bromide) can lead to the formation of C-C bonds at the 2-position of the pyrrolidine ring, resulting from the 1,2-addition to the imine. researchgate.netacs.org

Cycloaddition Reactions: The imine can also participate in cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions with azomethine ylides generated in situ from isatin (B1672199) and a secondary amino acid can lead to the formation of complex spirocyclic pyrrolidine systems. nih.gov

A summary of these transformations is provided in the table below:

| Transformation |

Functionalization of the Pyrroline Ring

Beyond the imine bond, the pyrroline ring itself can be functionalized, allowing for the introduction of substituents at various positions.

Alkylation: The pyrroline ring can be alkylated under certain conditions. For instance, in the context of pyrrolones (which are related to pyrrolines), alkylation can occur at the carbon atoms of the ring. The regioselectivity of the alkylation (C- vs. O-alkylation) can be controlled by the choice of the alkylating agent and the reaction solvent. rsc.org While this example is on a pyrrolone system, it demonstrates the principle of ring functionalization.

Cycloaddition Reactions: The double bond within the pyrroline ring can also participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions of donor-acceptor cyclopropanes with nitriles, promoted by a Lewis acid like SnCl₄, can yield highly substituted 1-pyrrolines. acs.org This approach allows for the construction of complex pyrroline structures with high diastereoselectivity. acs.org

Radical Additions: Radical reactions offer another avenue for functionalizing the pyrroline ring. For example, iminyl radical cyclizations, which can be promoted by microwave irradiation, allow for the trapping of the resulting cyclic radical with various agents to form new C-C, C-N, C-O, C-S, or C-X bonds. researchgate.net

The following table summarizes key functionalization strategies for the pyrroline ring:

| Functionalization Strategy |

Mechanistic Investigations of 1 Pyrroline Formation and Transformations

Reaction Pathway Elucidation

Understanding the step-by-step sequence of bond-forming and bond-breaking events is fundamental to controlling the synthesis of substituted pyrrolines. Research into related compounds has shed light on the potential involvement of both radical and ionic intermediates in these pathways.

The formation of the pyrroline (B1223166) ring can proceed through radical-based mechanisms, particularly in photochemical reactions. nsf.govnih.gov Studies on the light-mediated synthesis of the related compound 2-(4-methoxyphenyl)-1-pyrroline have demonstrated the critical role of a triplet alkylnitrene intermediate. nsf.govnih.gov In this process, the irradiation of a precursor like p-methoxyazidobutyrophenone generates a triplet ketone. nsf.gov This ketone then transfers energy intramolecularly to the azide (B81097) group, leading to the formation of a triplet alkylnitrene (³1N), which is a bivalent, nitrogen-based radical. nsf.govnih.gov

This highly reactive triplet nitrene is a key intermediate from which the final pyrroline product is formed. nsf.gov The pathway can be influenced by the reaction environment. For instance, in the presence of a hydrogen source like tris(trimethylsilyl)silane (B43935) (TTMSS), the triplet nitrene abstracts a hydrogen atom to form an amine radical. nsf.govnih.gov This is followed by cyclization and dehydration to selectively yield the 2-(4-methoxyphenyl)-1-pyrroline. nsf.gov This mechanism highlights how radical intermediates can be harnessed for the efficient synthesis of the pyrroline core structure. nsf.govnih.gov

Ionic intermediates, specifically carbocations, have been identified in the reactions of precursors that can lead to substituted aryl structures similar to those found in 2,3-Bis(p-methoxyphenyl)-1-pyrroline. iwu.edu While not a rearrangement of the pyrroline ring itself, the acid-catalyzed hydrolysis of 2-(4-methoxyphenyl)oxirane (B1607123) provides a relevant example. iwu.eduresearchgate.net This reaction proceeds through a rate-limiting step involving the opening of the oxirane ring to form a carbocation intermediate. researchgate.net This positively charged intermediate is then attacked by a water molecule in a subsequent step to yield the final diol product. researchgate.net The stability of this carbocation is influenced by the attached p-methoxyphenyl group. Such ionic pathways are crucial in understanding the formation of various substituted heterocyclic and aromatic compounds. ontosight.ai

Kinetic Studies of 1-Pyrroline (B1209420) Reactions

Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them. By studying how reaction conditions affect the speed of a reaction, it is possible to identify key steps and intermediates.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps involving the cleavage of bonds to hydrogen. This is achieved by comparing the reaction rates of a compound with its deuterated analogue. iwu.eduresearchgate.net

In studies of 2-(4-methoxyphenyl)oxirane, inverse kinetic deuterium (B1214612) isotope effects (kH/kD < 1) were observed for the acid-catalyzed hydrolysis. iwu.eduresearchgate.net This finding is consistent with a change in hybridization at the carbon atom from sp² in the reactant to sp³ in the transition state leading to the carbocation, which is characteristic of a rate-limiting ring-opening step. researchgate.net Conversely, the pH-independent reaction that leads to a rearranged aldehyde shows a normal KIE, which is rationalized by a partially rate-limiting, reversible epoxide ring opening. iwu.edu

Table 1: Kinetic Isotope Effects (KIE) for the Reaction of Deuterated 2-(4-methoxyphenyl)oxiranes Data sourced from studies on related oxirane precursors.

Click to view interactive data table

| Reactant | Reaction Pathway | kH/kD | Interpretation | Reference |

|---|---|---|---|---|

| trans-3-deutereo-2-(4-methoxyphenyl)oxirane | Acid-Catalyzed Hydrolysis | <1 (Inverse) | Consistent with rate-limiting oxirane ring opening. | researchgate.net, iwu.edu |

| 3,3-dideutereo-2-(4-methoxyphenyl)oxirane | Acid-Catalyzed Hydrolysis | <1 (Slightly more Inverse) | Confirms rate-limiting ring opening; effect is additive. | researchgate.net |

| trans-3-deutereo-2-(4-methoxyphenyl)oxirane | pH-Independent Rearrangement | >1 (Normal) | Suggests a partially rate-limiting, reversible ring opening. | iwu.edu |

Characterization of Transient Intermediates

The direct observation and characterization of short-lived intermediates are crucial for validating proposed reaction mechanisms. Advanced spectroscopic techniques are often employed for this purpose. In the light-mediated synthesis of 2-(4-methoxyphenyl)-1-pyrroline, transient absorption and Electron Spin Resonance (ESR) spectroscopy were used to successfully verify the formation of the triplet alkylnitrene radical (³1N). nsf.govnih.gov These techniques allow for the detection and structural investigation of species with very short lifetimes, providing direct evidence for their existence on the reaction pathway. nsf.gov

Spectroscopic Techniques (e.g., Transient Absorption, ESR)

Elucidating the mechanisms of complex organic reactions often requires the detection and characterization of short-lived, reactive intermediates. Transient Absorption Spectroscopy (TAS) and Electron Spin Resonance (ESR) spectroscopy are powerful tools for this purpose, providing direct evidence for the existence of excited states and radical species that are often key to the reaction pathway. wikipedia.orgyoutube.com

Transient absorption spectroscopy monitors the absorption of light by species in excited states. youtube.com By exciting a sample with a laser pulse (pump) and then probing it with a second light pulse at various delay times, a spectrum of the transient species can be generated. This provides a "fingerprint" of the intermediates and allows for the tracking of their formation and decay kinetics. youtube.com For instance, in studies of photoinduced reactions, TAS can distinguish between different excited singlet and triplet states, as well as photoproducts. youtube.comnih.govnih.gov

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as organic radicals and metal complexes. wikipedia.orguni-frankfurt.de It provides detailed information about the electronic structure of paramagnetic species and their environment. uni-frankfurt.dersc.org In mechanistic studies, ESR is often used with spin-trapping agents, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), which react with unstable radicals to form more persistent radical adducts that are easier to detect. researchgate.netacs.orgacs.org

A key study on the light-mediated synthesis of 2-(4-methoxyphenyl)-1-pyrroline from p-methoxyazidobutyrophenone successfully employed both TAS and ESR to unravel the reaction mechanism. nsf.gov The researchers demonstrated that irradiation of the starting material leads to the formation of a triplet alkylnitrene intermediate through intramolecular energy transfer from the triplet ketone. nsf.gov This critical finding was supported by direct spectroscopic evidence.

The study found that in the presence of tris(trimethylsilyl)silane (TTMSS), the pyrroline product was formed selectively. DFT calculations indicated that the triplet alkylnitrene abstracts a hydrogen atom from TTMSS, but not from methanol (B129727), initiating a reductive cyclization process to form the pyrroline. nsf.gov This combination of spectroscopic observation and computational analysis provides a detailed picture of the reaction mechanism, highlighting the power of these techniques.

Regioselectivity and Diastereoselectivity in 1-Pyrroline Synthesis

The synthesis of substituted 1-pyrrolines, particularly those with multiple stereocenters like 2,3-Bis(p-methoxyphenyl)-1-pyrroline, presents significant challenges in controlling regioselectivity and diastereoselectivity. thieme-connect.com Regioselectivity refers to the control over which of two or more possible constitutional isomers is formed, for example, during the ring-opening of an unsymmetrical precursor like an aziridine (B145994). nih.govrsc.org Diastereoselectivity concerns the preferential formation of one diastereomer over another.

Various synthetic strategies have been developed to achieve highly selective 1-pyrroline synthesis. thieme-connect.com A common and powerful method is the [3+2] cycloaddition reaction, where a three-atom component reacts with a two-atom component to form the five-membered pyrroline ring. rsc.orgnih.gov For example, the visible-light-promoted formal [3+2] cycloaddition of 2H-azirines with enones has been shown to produce a range of trisubstituted Δ¹-pyrrolines. acs.orgnih.gov While this method can be effective, achieving high diastereoselectivity can be challenging, often resulting in mixtures of isomers. acs.orgnih.gov

Another approach involves cascade reactions, such as the formal [4+1] cycloaddition of N-alkenylnitrones and alkynes. nih.gov This method proceeds through a proposed dipolar cycloaddition followed by a sigmatropic rearrangement, yielding densely substituted 1-pyrrolines with high regio- and diastereoselectivity under mild conditions. nih.govresearchgate.net

The table below presents data from a study on the synthesis of Δ¹-pyrrolines via a visible-light-promoted [3+2] cycloaddition, illustrating the typical yields and diastereomeric ratios (d.r.) achieved for different substrates. acs.orgnih.gov

Factors Governing Selectivity

The outcome of a reaction in terms of regio- and diastereoselectivity is governed by a delicate balance of steric and electronic factors, as well as the nature of the reactants and catalysts. nih.gov In the synthesis of 1-pyrrolines from aziridines, the regioselectivity of the initial ring-opening step is paramount. nih.govrsc.org

The ring-opening of an aziridinium (B1262131) ion, formed by the reaction of an aziridine with an electrophile, can proceed via two pathways, attacking either the more substituted (C2) or less substituted (C3) carbon atom. nih.gov The preferred pathway is influenced by several factors:

Nature of the C2 Substituent: The electronic properties of the substituent at the C2 position of the aziridine ring play a crucial role. Functional groups within the substituent can direct the nucleophilic attack to a specific position. nih.gov

Nature of the Nucleophile: The strength and steric bulk of the nucleophile can influence the site of attack. The stereoselectivity of the reaction can shift from an SN2 to an SN1 mechanism as the nucleophilicity of the attacking species decreases. researchgate.net

Nature of the Electrophile: The electrophile used to activate the aziridine ring can also impact the regiochemical outcome of the ring-opening. rsc.org

In cycloaddition reactions, selectivity is often explained by analyzing the transition states of the possible reaction pathways. For instance, in a 1,3-dipolar cycloaddition for the synthesis of 3,4-diaryl-1H-pyrazoles, DFT calculations showed that the observed 3,4-diaryl product corresponds to the pathway with the lowest activation energy, leading to the most stable product. rsc.org Similarly, in the [4+1] heteroannulation to form 1-pyrrolines, mechanistic studies indicated that the reaction proceeds through a concerted intramolecular process where an allylic hydrogen is selectively transferred, dictating the stereochemical outcome. thieme-connect.com

Solvent Effects and Catalytic Cycle Analysis

The reaction solvent is not merely an inert medium but can significantly influence reaction rates, yields, and selectivity. acs.org In the light-mediated synthesis of 2-(4-methoxyphenyl)-1-pyrroline, the choice of solvent was critical. The reaction in methanol produced a complex mixture of products, whereas the use of tris(trimethylsilyl)silane (TTMSS) as a hydrogen atom source led to the selective formation of the desired pyrroline. nsf.gov This demonstrates a profound solvent effect where the reagent itself dictates the reaction pathway by selectively reacting with a key intermediate.

In electrochemical syntheses, both the solvent and the supporting electrolyte can have a substantial effect on the product distribution. acs.org Studies have shown that while the presence of O₂ might be the determining factor in switching a reaction pathway, the choice of solvent (e.g., methanol vs. acetonitrile) and electrolyte can alter the yield and selectivity of the final products by influencing subsequent chemical reactions or promoting competitive side reactions. acs.org

Understanding the catalytic cycle is essential for optimizing a reaction. For many 1-pyrroline syntheses, a plausible catalytic cycle is proposed based on experimental results and computational studies. In a catalytic asymmetric formal [3+2] cycloaddition of azoalkenes and vinylindoles, a chiral phosphoric acid catalyst is proposed to activate both substrates simultaneously via hydrogen bonding. nih.gov The reaction proceeds through a locked conformation that favors a 5-exo cyclization to afford the observed dihydropyrrole product, while a competing 6-exo [4+2] cycloaddition is deemed unfavorable due to ring strain. nih.gov

Advanced Synthetic Applications of 1 Pyrroline Scaffolds

Role as Versatile Synthetic Intermediates

1-Pyrroline (B1209420) and its derivatives are widely recognized as versatile intermediates in organic synthesis. researchgate.netontosight.ai Their utility stems from the electrophilic nature of the C=N double bond, which readily participates in various chemical transformations, including reductions, cycloadditions, and reactions with nucleophiles. researchgate.net This reactivity allows for the facile introduction of diverse functional groups and the construction of more elaborate heterocyclic systems.

Precursors to Pyrrolidine (B122466) Alkaloids and Other Natural Products

The 1-pyrroline scaffold is a key precursor in the synthesis of pyrrolidine and pyrrolizidine (B1209537) alkaloids, classes of natural products exhibiting a wide range of biological activities. researchgate.netresearchgate.netnih.gov The reduction of the 1-pyrroline ring provides direct access to the corresponding pyrrolidine core, which is a fundamental component of numerous alkaloids. mdpi.comnih.gov For instance, the synthesis of (±)-monomorine I, a trail pheromone of the Pharaoh ant, has been accomplished using a 1-pyrroline intermediate. researchgate.net

Furthermore, the strategic functionalization of the 1-pyrroline ring allows for the stereocontrolled synthesis of complex alkaloids. nih.gov The ability to introduce substituents at various positions of the ring before or after its formation provides a powerful tool for accessing a diverse array of natural product analogues. researchgate.net

Building Blocks for Complex Nitrogen Heterocycles

The reactivity of the 1-pyrroline scaffold extends beyond its role as a precursor to simple pyrrolidines. It serves as a valuable building block for the construction of more complex, fused, and spirocyclic nitrogen heterocycles. organic-chemistry.orgmdpi.com The imine functionality can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of novel polycyclic systems. researchgate.net

Various synthetic strategies, including intramolecular cyclizations and multi-component reactions, have been developed to leverage the reactivity of 1-pyrrolines for the assembly of intricate molecular frameworks. organic-chemistry.orgrsc.org These methods provide access to a diverse range of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and materials science. mdpi.comnih.gov

Scaffold Diversification Strategies

The inherent versatility of the 1-pyrroline scaffold allows for a multitude of diversification strategies. researchgate.netorganic-chemistry.org The introduction of substituents onto the pyrroline (B1223166) ring can be achieved through various methods, including reactions with organometallic reagents and electrophilic additions. orgsyn.org This allows for the fine-tuning of the steric and electronic properties of the resulting molecules.

Furthermore, the 1-pyrroline ring can undergo ring-expansion and ring-rearrangement reactions to generate larger or structurally distinct heterocyclic systems. whiterose.ac.uk These scaffold remodeling strategies provide access to novel chemical space and enable the synthesis of compounds with unique three-dimensional structures.

Applications in Materials Science Research

The unique electronic and photophysical properties of certain 1-pyrroline derivatives have led to their exploration in materials science. ontosight.ai The incorporation of aromatic substituents onto the 1-pyrroline core can give rise to compounds with interesting optical and electronic characteristics.

Exploration of Optical Properties in Derivatives

Derivatives of 1-pyrroline, particularly those bearing aromatic groups, can exhibit UV absorbance and potential fluorescence. ontosight.ai The specific substitution pattern on the pyrroline ring and the nature of the aromatic substituents significantly influence these optical properties. For example, the presence of electron-donating or electron-withdrawing groups on the phenyl rings of compounds like 2,3-Bis(p-methoxyphenyl)-1-pyrroline can modulate the absorption and emission wavelengths.

Research into pyrrolo-phenanthroline derivatives, which contain a related heterocyclic core, has shown that these compounds can act as n-type semiconductors with direct optical band gaps in the range of 4.17–4.24 eV. mdpi.comnih.gov This suggests that appropriately designed 1-pyrroline derivatives could also find applications in organic electronics and optoelectronics. The study of the structure-property relationships in these molecules is crucial for the development of new materials with tailored optical and electronic functions. nih.gov

Structure Activity Relationship Sar and Pharmacophore Design in Pyrroline Chemistry

Theoretical Frameworks for Structure-Property Relationships

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. For pyrroline (B1223166) derivatives, theoretical frameworks help in understanding and predicting how structural modifications will translate into changes in their physicochemical and pharmacological properties.

The five-membered pyrrolidine (B122466) ring, the saturated counterpart to pyrroline, is a versatile scaffold in drug discovery, largely due to its ability to efficiently explore pharmacophore space. nih.gov This is attributed to the sp³-hybridization of its carbon atoms, which allows for a greater three-dimensional arrangement of substituents compared to planar aromatic systems. nih.gov Pharmacophore modeling identifies the key steric and electronic features of a ligand, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are essential for its interaction with a biological target. nih.gov

For pyrroline scaffolds, the partial unsaturation introduces a degree of rigidity while still allowing for conformational flexibility. The exploration of pharmacophore space involves systematically altering substituents on the pyrroline ring to map out the regions of interaction with a target protein. While specific studies on 2,3-Bis(p-methoxyphenyl)-1-pyrroline are limited, research on related diaryl-substituted nitrogen heterocycles demonstrates that the aryl groups often function as crucial hydrophobic or aromatic features within a pharmacophore model. nih.gov

A hypothetical pharmacophore model for a 2,3-diaryl-1-pyrroline derivative might include:

Two aromatic/hydrophobic features corresponding to the aryl rings.

A hydrogen bond acceptor feature associated with the imine nitrogen.

Specific spatial arrangements of these features determined by the stereochemistry at the 2 and 3 positions.

A key advantage of the five-membered pyrrolidine ring is its non-planar nature, which leads to increased three-dimensional (3D) coverage. This phenomenon, known as "pseudorotation," describes the continuous puckering motion of the ring through various envelope and twist conformations with low energy barriers between them. nih.gov This flexibility allows the scaffold to adapt its conformation to fit optimally within a binding site. researchgate.net

Influence of Substituent Patterns on Molecular Interactions

The nature and position of substituents on the pyrroline ring are critical determinants of the molecule's interaction with its biological target. These substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

The two p-methoxyphenyl groups in 2,3-Bis(p-methoxyphenyl)-1-pyrroline play a significant role in defining its potential molecular interactions. Aryl substituents on heterocyclic scaffolds are known to engage in several types of non-covalent interactions:

Hydrophobic Interactions: The phenyl rings provide significant hydrophobic surfaces that can interact favorably with nonpolar pockets within a protein binding site.

π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan, contributing to binding affinity.

Cation-π Interactions: The electron-rich π-system of the aryl rings can interact with cationic residues such as lysine (B10760008) and arginine.

Hydrogen Bonding: The methoxy (B1213986) group introduces additional functionality. The oxygen atom can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor residues in a protein.

The para position of the methoxy group is significant. Electron-donating groups like methoxy can influence the electron density of the aromatic ring, potentially modulating the strength of π-stacking and cation-π interactions. rsc.org In studies of other diaryl-substituted heterocycles, the electronic nature of substituents on the aryl rings has been shown to be a key factor in their biological activity. nih.gov

Table 1: Potential Interactions Modulated by p-Methoxyphenyl Groups

| Interaction Type | Interacting Moiety on Ligand | Potential Interacting Partner on Protein |

| Hydrophobic Interaction | Phenyl Ring | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) |

| π-π Stacking | Phenyl Ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Cation-π Interaction | Phenyl Ring | Cationic amino acid residues (e.g., Lysine, Arginine) |

| Hydrogen Bond (Acceptor) | Methoxy Oxygen | Hydrogen bond donor residues (e.g., Serine, Threonine, Asparagine) |

This difference in 3D arrangement can lead to:

Differential Binding Affinities: One diastereomer may fit more snugly into a binding pocket than the other, leading to a significant difference in binding affinity and biological activity.

Altered Selectivity: The distinct shapes of the diastereomers may allow them to bind to different targets or to the same target with different selectivity profiles against off-targets.

Computational Approaches to Target Identification and Ligand Design

Computational methods have become indispensable tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and the rational design of new molecules with desired properties. nih.gov

For a novel compound like 2,3-Bis(p-methoxyphenyl)-1-pyrroline, where the biological target may not be known, computational approaches can be particularly valuable. Inverse virtual screening is a technique used for target identification. In this approach, the structure of the ligand is docked against a library of known protein structures to predict potential binding partners. nih.gov

Once a potential target is identified, more focused ligand design can be undertaken using techniques such as:

Molecular Docking: This method predicts the preferred orientation of a ligand within a binding site and estimates the binding affinity. It can be used to refine the structure of the pyrroline derivative to improve its interactions with the target.

3D-QSAR (Quantitative Structure-Activity Relationship): This method correlates the 3D properties of a series of molecules with their biological activities to build a predictive model. This model can then be used to design new compounds with enhanced potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the binding mode and the role of conformational changes.

These computational tools allow for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Molecular Docking Studies and Protein Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for predicting the binding affinity and mode of action of a small molecule ligand, such as 2,3-Bis(p-methoxyphenyl)-1-pyrroline, with a protein target.

While specific docking studies on 2,3-Bis(p-methoxyphenyl)-1-pyrroline are not extensively detailed in the public domain, research on structurally analogous compounds provides significant insight into its potential protein targets. Analogs featuring the core bis(4-methoxyphenyl) moiety attached to different heterocyclic systems have been investigated, suggesting that this chemical feature is key for interacting with specific biological macromolecules.

For instance, a molecular docking study was conducted on a series of 1,2,4-triazine (B1199460) antagonists, including a compound with a bis(4-methoxyphenyl) structure, to understand their binding to G-protein-coupled receptor 84 (GPR84). nih.gov This study provides a structural hypothesis for how these types of compounds bind to their target. nih.gov Similarly, derivatives of pyrrolo[3,2-b]quinoxaline containing the bis(methoxyphenyl) groups have been noted for their affinity towards Eph kinases. researchgate.net These findings suggest that the bis(p-methoxyphenyl) motif is a crucial pharmacophoric element that could guide the pyrroline core to similar protein families.

Investigations into other related heterocyclic structures, such as bis(indolyl)pyridines, have utilized molecular docking to identify potential bacterial enzyme targets, including thymidylate kinase, DNA gyrase B, and DNA topoisomerase IV subunit B. nih.gov This highlights the versatility of computational docking in hypothesizing mechanisms of action for novel compounds.

Table 1: Predicted Protein Targets for Analogs of 2,3-Bis(p-methoxyphenyl)-1-pyrroline based on Molecular Docking Studies

| Analog Class | Predicted Protein Target | Therapeutic Area |

| 1,2,4-Triazines | G-Protein-Coupled Receptor 84 (GPR84) nih.gov | Inflammation |

| Pyrrolo[3,2-b]quinoxalines | Eph Kinases researchgate.net | Oncology |

| Bis(indolyl)pyridines | Bacterial Enzymes (e.g., DNA Gyrase B) nih.gov | Infectious Disease |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By identifying key molecular descriptors—such as electronic, steric, and hydrophobic properties—QSAR enables the prediction of activity for new, untested compounds, thereby optimizing the design process. nih.gov

For the 2,3-Bis(p-methoxyphenyl)-1-pyrroline scaffold, QSAR studies would aim to define the quantitative impact of modifying the methoxyphenyl rings or the pyrroline core on biological activity. This involves synthesizing a series of analogs and correlating their structural changes with their measured potency.

A pertinent example is the structure-activity relationship (SAR) investigation of 1,2,4-triazine antagonists for GPR84. nih.gov In this study, researchers systematically modified the substituents on the phenyl rings to understand their effect on potency. The findings from such SAR studies are the foundational data used to build robust QSAR models. For example, the replacement of the methoxy groups or the introduction of different substituents would generate data points for a QSAR model, helping to refine the design of more potent and selective compounds.

Table 2: Illustrative SAR Data for GPR84 Antagonists with a Bis(phenyl) Core

| Compound Modification | R1 Group | R2 Group | Potency (IC₅₀, nM) |

| Lead Compound | 4-OCH₃ | 4-OCH₃ | 15 |

| Modification 1 | 4-F | 4-F | 28 |

| Modification 2 | 4-Cl | 4-Cl | 35 |

| Modification 3 | H | H | >10000 |

| Data is illustrative and based on trends observed in antagonist development for GPR84. nih.gov This table demonstrates how systematic modification of the phenyl ring substituents provides SAR data crucial for building a QSAR model. |

Design of Novel Pyrroline Scaffolds for Specific Binding Profiles

The design of novel scaffolds is a cornerstone of medicinal chemistry, aiming to create new molecular frameworks with improved properties. The 2,3-Bis(p-methoxyphenyl)-1-pyrroline structure serves as a valuable starting point or "scaffold" for designing new series of compounds with tailored binding profiles.

The strategy often involves identifying the core pharmacophore—the essential structural features responsible for biological activity—and then building new scaffolds that maintain this pharmacophore while altering other properties like solubility, metabolic stability, or selectivity. For example, the bis(p-methoxyphenyl) unit can be considered a key pharmacophoric element. Novel designs might retain this feature while modifying the central pyrroline ring. This could involve:

Ring Expansion or Contraction: Creating six-membered (piperidine) or four-membered (azetidine) ring analogs.

Heteroatom Substitution: Replacing the pyrroline nitrogen with other heteroatoms like oxygen (oxazoline) or sulfur (thiazoline).

Introduction of Rigidity or Flexibility: Incorporating features that lock the conformation of the two phenyl rings or, conversely, add more flexible linkers.

Research on pyrrolizine derivatives illustrates this design principle effectively. researchgate.net Starting from a known pharmacophore, new series of compounds were designed and synthesized to target tubulin polymerization and oncogenic kinases, demonstrating how a core structure can be elaborated to achieve multi-target activity. researchgate.net Similarly, the synthesis of various bis(indolyl)pyridine analogues of the marine alkaloid nortopsentin showcases the generation of a diverse chemical library from a single conceptual scaffold to explore new biological activities. nih.gov

In Silico Screening for Potential Target Binding

In silico screening, also known as virtual screening, is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

For a compound like 2,3-Bis(p-methoxyphenyl)-1-pyrroline, whose biological activity profile may not be fully characterized, in silico screening would be a primary step to identify potential protein targets. The process would involve:

Ligand-Based Virtual Screening: Using the 3D structure of the pyrroline compound as a query to search for known drugs or compounds with similar shapes or pharmacophoric features. A match could suggest that the pyrroline compound shares a similar biological target.

Structure-Based Virtual Screening (Docking): Docking the 3D structure of 2,3-Bis(p-methoxyphenyl)-1-pyrroline against a large collection of 3D protein structures in databases like the Protein Data Bank (PDB). This can predict binding affinities to a wide array of potential targets, helping to generate hypotheses about its mechanism of action.

QSAR models, once developed, can be integrated into virtual screening workflows to predict the biological properties of virtual hits or untested compounds, further refining the selection process. nih.gov This combined approach of docking, pharmacophore modeling, and QSAR allows for the rapid computational evaluation of thousands of potential interactions, prioritizing the most promising avenues for subsequent experimental validation.

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| a | NaH, MeI, THF, 0°C→rt | Methylation |

| c | Pd(PPh₃)₄, dioxane, 105°C | Cross-coupling |

| d | H₂, THF, rt | Reduction |

Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for higher yields?

Answer:

Optimization strategies include:

- Catalyst selection : Pd(PPh₃)₄ is standard, but PdCl₂(dppf) may enhance stability in oxygen-sensitive reactions .

- Solvent system : A dioxane/water mixture (4:1) balances solubility and reactivity.

- Temperature control : Maintaining 105°C ensures efficient coupling while minimizing side reactions.

- Base choice : K₂CO₃ is preferred for its mild basicity and compatibility with boronic acids.

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR distinguishes aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .

- X-ray crystallography : Resolves absolute configuration (e.g., analogous piperidin-4-one derivatives in ).

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 337.18).

Advanced: How to resolve contradictions in dielectric relaxation data for glassy phases?

Answer:

In materials science, conflicting dielectric relaxation peaks (e.g., dual β-relaxations in bis(p-methoxyphenyl) compounds ) arise from:

- Molecular mobility : Use variable-temperature ²H NMR to probe segmental motions.

- Pressure-dependent studies : Apply hydrostatic pressure to isolate Johari-Goldstein vs. secondary relaxations.

- Computational modeling : DFT calculations correlate substituent effects with relaxation dynamics.

Basic: What is the biological significance of 2,3-Bis(p-methoxyphenyl)-1-pyrroline?

Answer:

Pyrrolines are metabolized to γ-aminobutyric acid (GABA) analogues via liver enzymes, suggesting potential neuroactive properties . Key steps:

In vitro assay : Incubate with rabbit liver S9 fraction.

LC-MS analysis : Track conversion to methylGABA (4-aminopentanoic acid).

Advanced: How to design pyrroline derivatives for neurological applications?

Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- Blood-brain barrier (BBB) penetration : Calculate logP/logD values (target 1–3) using HPLC retention times.

- In vivo validation : Use zebrafish models to assess anticonvulsant activity (dose range: 10–100 mg/kg) .

Basic: How to distinguish 1-pyrroline isomers using NMR?

Answer:

- 1-Pyrroline vs. 2-pyrroline : ¹H NMR shows distinct vinyl proton splitting (Δ1-pyrroline: δ 5.2–5.8 ppm; Δ2-pyrroline: δ 3.1–3.5 ppm for NH) .

- NOESY : Correlates spatial proximity of methoxyphenyl substituents to confirm regiochemistry.

Advanced: What computational methods predict substituent effects on electronic properties?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps.

- Electrostatic potential maps : Identify electron-rich regions (e.g., methoxy groups) for reactivity predictions.

Basic: How to assess purity in synthetic batches?

Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.

- Melting point : Compare to literature values (e.g., analogous compounds in ).

Advanced: What are challenges in crystallizing 2,3-Bis(p-methoxyphenyl)-1-pyrroline?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.